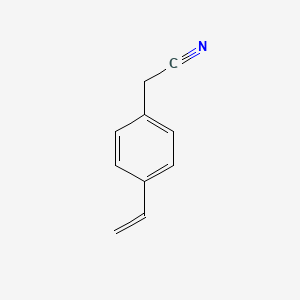
(4-Vinylphenyl)acetonitrile
Cat. No. B8807721
M. Wt: 143.18 g/mol
InChI Key: DUIIPHYNGUDOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06743881B2
Procedure details


In a 500 μl 4-opening flask equipped with a stirring bar, 49.01 g of sodium cyanide was mixed with 70.07 g of water and 50.96 g of ethanol. Then, the temperature of the flask was elevated to 60° C. and the sodium cyanide was completely dissolved. To said solution; 87.50 g of 4-chloromethylstyrene was slowly added and it was reacted for 3 hours while stirring and maintaining the reaction temperature within 60-70° C. When the reaction terminated, said solution was cooled to 40° C., and 100 g of diethylether was added and the diethylether layer was separated. The separated organic layer was extracted with 300 g of water three times, and the water layer was extracted with 50 g of diethylether and was combined with said organic layer. The separated obtained organic layer was dried with magnesium sulfate for one day, and then the organic solvent was removed using an evaporator to obtain the product 4-cyanomethylstyrene. The yield of the product was 80%, and the product was a deep purple color.





Name
Identifiers


|
REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].O.Cl[CH2:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[CH2:12])=[CH:9][CH:8]=1>C(O)C>[C:1]([CH2:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[CH2:12])=[CH:9][CH:8]=1)#[N:2] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
49.01 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
|
Name
|
|
|
Quantity
|
70.07 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
50.96 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
87.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1=CC=C(C=C)C=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 500 μl 4-opening flask equipped with a stirring bar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was elevated to 60° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
it was reacted for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
When the reaction terminated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to 40° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
100 g of diethylether was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the diethylether layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The separated organic layer was extracted with 300 g of water three times
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the water layer was extracted with 50 g of diethylether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The separated obtained organic layer
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried with magnesium sulfate for one day
|
|
Duration
|
1 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic solvent was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an evaporator
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)CC1=CC=C(C=C)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
